molecular formula C10H17Cl B8779264 2,6-Octadiene, 1-chloro-3,7-dimethyl-

2,6-Octadiene, 1-chloro-3,7-dimethyl-

Cat. No.: B8779264
M. Wt: 172.69 g/mol
InChI Key: WLAUCMCTKPXDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Octadiene, 1-chloro-3,7-dimethyl-, also known as geranyl chloride, is an organic compound with the molecular formula C10H17Cl. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in the synthesis of various organic compounds. This compound is notable for its role in the production of fragrances, flavors, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Octadiene, 1-chloro-3,7-dimethyl- can be synthesized through several methods. One common method involves the chlorination of geraniol or nerol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields geranyl chloride with high purity .

Industrial Production Methods: In industrial settings, the production of 1-chloro-3,7-dimethyl-octa-2,6-diene often involves the use of large-scale reactors where geraniol is chlorinated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Mechanism of Action

Comparison with Similar Compounds

2,6-Octadiene, 1-chloro-3,7-dimethyl- can be compared with other similar compounds such as:

Uniqueness: 2,6-Octadiene, 1-chloro-3,7-dimethyl- is unique due to its chlorine substituent, which makes it a versatile intermediate for further chemical modifications. Its reactivity and ability to undergo various substitution reactions distinguish it from its alcohol and aldehyde counterparts .

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

1-chloro-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3

InChI Key

WLAUCMCTKPXDIY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCl)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 170 g linalool and 20 mg bismuth(III)-oxide heated to 60° C., 130.5 g trimethylchlorosilane were dropped in. Then the mixture was cooled to room temperature and the organic layer was separated. The resulting oil was purified by distillation to yield 158.35 g of a colorless oil.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
130.5 g
Type
reactant
Reaction Step Two

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